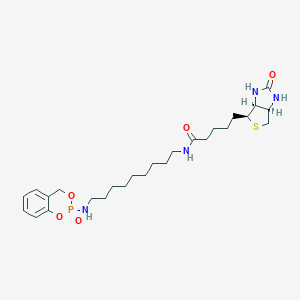
Ethanol-d5
概要
説明
Ethanol-d5, also known as deuterated ethyl alcohol, is a form of ethanol where the hydrogen atoms are replaced by deuterium, an isotope of hydrogen . It is used in various scientific research and industrial applications .
Synthesis Analysis
Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .
Molecular Structure Analysis
The molecular formula of Ethanol-d5 is C2HD5O . It is a structural composition consisting of a pair of carbon atoms with an alkyl group coupled with an -OH functional group .
Chemical Reactions Analysis
Ethanol-d5, like ethanol, can undergo various chemical reactions. For instance, it can undergo dehydrogenation, a process that plays an important role in the reaction sequence from methanol to iso-butanol .
科学的研究の応用
1. Early Detection of Lung Cancer
- Application Summary : Ethanol-d5, specifically D5-ethyl-β-glucuronide, is being used as a non-invasive EVOC® probe for early cancer detection . This is part of the EVOLUTION study conducted by Owlstone Medical .
- Methods of Application : The method involves the administration of the EVOC probe and the subsequent detection of D5-ethanol cleaved from the probe through the action of extracellular β-glucuronidase in human cancer xenografted mice . The presence of extracellular β-glucuronidase in tissue samples from human lung cancers, including at stage 1, has been established, and the ability to reliably detect D5-ethanol in human breath samples through Breath Biopsy after administration of the EVOC probe has been demonstrated .
- Results or Outcomes : Preliminary results show excellent safety and tolerability and demonstrate proof of mechanism through the successful measurement of D5-Ethanol levels in breath samples from lung cancer patients .
2. Study of Ethanol First-Pass Metabolism
- Application Summary : Ethanol-d5 is used in the simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry . This method is used to study the first-pass metabolism of ethanol .
- Methods of Application : The method involves the simultaneous oral ingestion of ethanol and intravenous infusion of ethyl-d5 alcohol, adjusted for gastric emptying time . This allows for the study of the decreased bioavailability of ethanol by the oral route .
- Results or Outcomes : The method has been shown to be sufficient to study the first-pass metabolism of ethanol .
3. Analysis of Ethanol Metabolites and Barbiturates
- Application Summary : Ethanol-d5 is used in the fast and simultaneous analysis of ethanol metabolites and barbiturates using the QTRAP® 4500 LC-MS/MS system . This method is used to analyze ethanol metabolites such as ethyl glucuronide (ETG), ethyl sulfate (ETS), and barbiturates .
- Methods of Application : The method involves a simple “dilute and shoot” methodology . The sample preparation of this method has a hydrolysis step because many analytes in the panel formed phase II conjugates that need to be de-conjugated with hydrolysis back to the parent drug that typically gives better analytical performance .
- Results or Outcomes : The method has been shown to be fast, sensitive, and robust for the analysis of ETG, ETS, and barbiturates in human urine in a single injection with the SCIEX QTRAP®/Triple QuadTM 4500 LC-MS/MS system .
4. NMR Spectroscopy
- Application Summary : Deuterated ethanol (C2D5OD), a form of ethanol where the hydrogen atom is replaced with deuterium (heavy hydrogen) isotope, is an uncommon solvent used in NMR spectroscopy .
- Methods of Application : The method involves using deuterated ethanol as a solvent in NMR spectroscopy .
- Results or Outcomes : The use of deuterated ethanol enhances the resolution of NMR spectra, allowing for more precise analysis of chemical structures .
5. Analysis of Acidic Compounds
- Application Summary : Ethanol-d5 is used in the fast and simultaneous analysis of acidic compounds such as ethanol metabolites (ethyl glucuronide and ethyl sulfate) and barbiturates using the QTRAP® 4500 LC-MS/MS system .
- Methods of Application : The method involves a simple “dilute and shoot” methodology without hydrolysis . A second injection in negative mode for ETG/ETS and barbiturates was performed .
- Results or Outcomes : The method has been shown to be fast, sensitive, and robust for the analysis of ETG, ETS, and barbiturates in human urine in a single injection with the SCIEX QTRAP®/Triple QuadTM 4500 LC-MS/MS system .
6. NMR Spectroscopy
- Application Summary : Deuterated ethanol (C2D5OD), a form of ethanol where the hydrogen atom is replaced with deuterium (heavy hydrogen) isotope, is an uncommon solvent used in NMR spectroscopy .
- Methods of Application : The method involves using deuterated ethanol as a solvent in NMR spectroscopy .
- Results or Outcomes : The use of deuterated ethanol enhances the resolution of NMR spectra, allowing for more precise analysis of chemical structures .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,1,2,2,2-pentadeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480249 | |
| Record name | Ethanol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Molasses | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethanol-d5 | |
CAS RN |
68476-78-8, 1859-08-1 | |
| Record name | Molasses | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molasses | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molasses | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1859-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)






![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)
